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Introduction

The intracellular accumulation of hyperphosphorylated and aggregated tau protein is a central
pathological hallmark of Alzheimer's disease (AD) and other related neurodegenerative
disorders, collectively known as tauopathies.[1][2] Targeting tau for removal from cells
represents a promising therapeutic strategy.[1] C004019 is a novel small-molecule Proteolysis
Targeting Chimera (PROTAC) designed to selectively induce the degradation of tau protein.[1]
[2] This document provides a comprehensive technical overview of C004019, including its
mechanism of action, quantitative performance data, and detailed experimental protocols for its
characterization.

C004019 is a heterobifunctional molecule with a molecular mass of 1,035.29 daltons.[1][2] It is
composed of three key components: a ligand that binds to the tau protein, a recruiter for the
Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[1][3]
By simultaneously binding to both tau and VHL, C004019 facilitates the formation of a ternary
complex, leading to the ubiquitination of tau and its subsequent degradation by the
proteasome.[1][4] This targeted protein degradation approach offers a catalytic and potent
method for clearing pathogenic tau.[5]

Mechanism of Action
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C004019 operates through the ubiquitin-proteasome system (UPS), which is the primary
cellular machinery for degrading unwanted or misfolded proteins.[6] The mechanism can be
summarized in the following steps:

o Ternary Complex Formation: C004019, being cell-permeable, enters the neuron and
simultaneously binds to a tau protein and the VHL E3 ubiquitin ligase.[1] This proximity-
inducing action is the foundational step of its PROTAC functionality.[5]

e Tau Ubiquitination: The formation of the Tau-C004019-VHL ternary complex brings the E3
ligase into close proximity with tau. This allows for the efficient transfer of ubiquitin molecules
from a ubiquitin-conjugating enzyme (E2) to lysine residues on the tau protein.[1]

e Proteasomal Degradation: The polyubiquitinated tau is then recognized as a substrate for the
26S proteasome.[4] The proteasome unfolds and degrades the tagged tau protein into small
peptides, effectively clearing it from the cell.[6]

o Catalytic Cycle: After inducing degradation, C004019 is released and can bind to another tau
protein and VHL molecule, initiating a new cycle of degradation.[5] This catalytic nature
allows for sustained tau clearance at sub-stoichiometric concentrations.[1]

The following diagram illustrates the signaling pathway of C004019-mediated tau degradation.
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Caption: C004019 mechanism of action.

Quantitative Data Presentation

The efficacy of C004019 has been quantified in both in vitro cellular models and in vivo animal
models. The following tables summarize the key performance data.

Table 1: In Vitro Activity of C004019
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Parameter Cell Line Value Conditions Reference
24-hour

DCso HEK293-hTau 7.85 nM [7]
treatment
10-20 pM, 24-

Dmax HEK293-hTau >90% [7]
hour treatment

o No significant Up to 100 pM for
Cell Viability HEK293-hTau [7]

change

24 hours

Table 2: In Vivo Pharmacokinetics of C004019 in

Ch7BLI/6 Mice

Parameter Route Dose Value Unit Reference
Cmax Subcutaneou
3 mg/kg 185 ng/mL [7]
(Plasma) s
Tmax Subcutaneou
3 mg/kg 0.25 h [7]
(Plasma) S
Subcutaneou
T1/2 (Plasma) 3 mg/kg 2.15 h [7]
S
) Subcutaneou
Cmax (Brain) 3 mg/kg 1.6 ng/g [7]
s
) Subcutaneou
Tmax (Brain) 3 mg/kg 0.5 h [7]
s
] Subcutaneou
T1/2 (Brain) 3 mg/kg 2.87 h [7]

S

Table 3: In Vivo Efficacy of C004019 in Mouse Models
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% Tau
Mouse Model Treatment Brain Region Reduction (vs. Reference
Vehicle)
Wild-type (4- 3 mg/kg SC,
ype ( ] 9re Hippocampus ~60% [7]
month-old) single dose (48h)
Wild-type (4- 3 mg/kg SC,
ype ( ) I Cortex ~50% [7]
month-old) single dose (48h)
3 mg/kg SC, 5 ~50% (Total
hTau Transgenic  doses (once/6 Hippocampus Tau), ~60% (p- [7]
days) Tau)
3 mg/kg SC, 5 ~40% (Soluble
3xTg-AD (9.5- )
doses (once/6 Hippocampus Tau), ~50% (p- [7]
month-old)
days) Tau)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to
characterize C004019.

Cell Culture and In Vitro Tau Degradation Assay

This protocol describes the assessment of C004019's ability to degrade tau in cultured cells.
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In Vitro Degradation Workflow
1. Cell Seeding
HEK293-hTau or SH-SY5Y cells

!

2. C004019 Treatment
(e.g., 0.01-20 pM for 24h)

3. Cell Lysis
(RIPA buffer)

4. Protein Quantification
(BCA Assay)

!

5. Western Blotting
(SDS-PAGE, Transfer, Antibody Incubation)

|

6. Imaging & Densitometry
(Quantify Tau levels relative to loading control)

Click to download full resolution via product page
Caption: Experimental workflow for in vitro tau degradation.
1. Cell Lines:
o HEK293 cells stably expressing wild-type full-length human tau (HEK293-hTau).[7]
e SH-SY5Y human neuroblastoma cells (endogenously express human tau).[7]

2. Culture Conditions:
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Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with
10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin at 37°C in a
humidified atmosphere of 5% CO..

. Treatment Protocol:

Cells are seeded in 6-well plates.

After reaching 70-80% confluency, cells are treated with various concentrations of C004019
(e.g., 0.01 pM to 20 pM) or vehicle (DMSO) for 24 hours.[8]

For proteasome inhibition experiments, cells are pre-treated with 10 uM MG132 for 4-6 hours
before adding C004019.[7]

. Western Blotting:

Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and
phosphatase inhibitors.

Quantification: Protein concentration is determined using a BCA protein assay Kkit.

Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 ug) are separated by SDS-
PAGE and transferred to a PVDF membrane.

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1%
Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibodies: The membrane is incubated overnight at 4°C with primary antibodies
diluted in 5% BSA in TBST.

o Total Tau (Tau5): Mouse mAb

o Phospho-Tau (pS396, pS404, etc.): Rabbit pAb

o [-Actin (Loading Control): Mouse mAb

Secondary Antibodies: After washing with TBST, the membrane is incubated with HRP-
conjugated anti-mouse or anti-rabbit IgG for 1 hour at room temperature.
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» Detection: Bands are visualized using an enhanced chemiluminescence (ECL) kit and
imaged. Densitometry analysis is performed to quantify protein levels relative to the loading
control.[7]

Co-Immunoprecipitation (Co-IP) for Tau-VHL Interaction

This protocol is used to confirm that C004019 induces the formation of the Tau-VHL complex.
1. Cell Treatment and Lysis:
o HEK293-hTau cells are treated with C004019 (e.g., 20 uM) or vehicle for 6 hours.[9]

e Cells are lysed in a non-denaturing IP lysis buffer (e.g., 25 mM Tris-HCI pH 7.4, 150 mM
NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) with protease inhibitors.

2. Immunoprecipitation:
o Cell lysates are pre-cleared with Protein A/G agarose beads.

e The pre-cleared supernatant is incubated with an anti-Tau antibody (or anti-VHL) overnight at
4°C with gentle rotation.

o Protein A/G agarose beads are added and incubated for another 2-4 hours to capture the
antibody-protein complexes.

3. Washing and Elution:

e The beads are washed 3-5 times with ice-cold IP lysis buffer to remove non-specific binding.
e The immune complexes are eluted from the beads by boiling in SDS-PAGE loading buffer.
4. Western Blot Analysis:

e The eluates are analyzed by Western blotting as described above, using antibodies against
VHL and Tau to detect the co-precipitated proteins. An increase in the VHL signal in the Tau
IP from C004019-treated cells indicates complex formation.[7]

In Vivo Tau Degradation in Mouse Models
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This protocol outlines the procedure for evaluating C004019's efficacy in vivo.

1. Animal Models:

Wild-type C57BL/6 mice.[7]
hTau transgenic mice.[7]
3xTg-AD mice.[7]

. Administration of C004019:

Intracerebroventricular (ICV) Infusion: Mice are anesthetized, and C004019 (e.g., 5 L of a
200 pM solution) is infused into the lateral ventricle.[7]

Subcutaneous (SC) Injection: C004019 is formulated in a suitable vehicle (e.g., 20% HP-[3-
CD in saline) and administered via subcutaneous injection at doses of 3 mg/kg or 15 mg/kg.

[7]
. Study Design:

Single-Dose Study: Animals receive a single dose of C004019, and brain tissues
(hippocampus and cortex) are collected at various time points (e.g., 24h, 48h) post-injection.

[7]

Multiple-Dose Study: Animals receive repeated doses (e.g., 3 mg/kg, once every 6 days for a
total of 5 doses).[7]

. Tissue Processing and Analysis:
At the end of the study, mice are euthanized, and brains are rapidly dissected on ice.
The hippocampus and cortex are homogenized in lysis buffer.

Protein extracts are prepared, and tau levels (total, phosphorylated, soluble, and insoluble
fractions) are analyzed by Western blotting as described in the in vitro protocol.[7]

. Behavioral and Synaptic Function Assessment:
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o Cognitive function is assessed using tests such as the Morris water maze and novel object
recognition.

e Synaptic plasticity is evaluated through electrophysiology (e.g., long-term potentiation
measurements) and Golgi staining to analyze dendritic spine density.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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